2-Benzothiazol-6-yl-propionic acid is a chemical compound that belongs to the benzothiazole family, characterized by a benzothiazole ring structure fused with a propionic acid moiety. Benzothiazoles are heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals and industrial chemistry. This compound is particularly noted for its potential therapeutic properties, including antimicrobial and anticancer activities.
2-Benzothiazol-6-yl-propionic acid can be synthesized through various methods involving the reaction of benzothiazole derivatives with propionic acid or its derivatives. It falls under the classification of carboxylic acids due to the presence of the propionic acid functional group, and it is categorized as a heterocyclic compound due to the inclusion of nitrogen and sulfur in its structure.
The synthesis of 2-benzothiazol-6-yl-propionic acid typically involves several steps:
These synthetic routes may vary in conditions such as temperature, solvent choice, and catalysts used, which can significantly impact the yield and purity of the final product.
2-Benzothiazol-6-yl-propionic acid can undergo various chemical reactions:
These reactions are crucial for exploring modifications that enhance biological activity or alter physical properties for specific applications.
The mechanism of action for 2-benzothiazol-6-yl-propionic acid involves its interaction with biological targets, primarily through:
These interactions contribute to its biological effects, such as enzyme inhibition or modulation of receptor activity.
Relevant data from studies indicate that variations in these properties can affect its reactivity and interactions in biological systems.
2-Benzothiazol-6-yl-propionic acid has several significant applications:
The benzothiazole scaffold (1,3-benzothiazole), characterized by a benzene ring fused to a thiazole heterocycle, has transitioned from industrial applications to a cornerstone of medicinal chemistry. Initially exploited in vulcanization accelerators and dyes like thioflavin, its pharmacological potential was unlocked in the late 20th century. Seminal work identified 2-arylbenzothiazoles as potent antitumor agents, with selective cytotoxicity against tumorigenic cell lines. This discovery catalyzed extensive structure-activity relationship studies, leading to optimized derivatives such as 2-(4-aminophenyl)benzothiazoles, which demonstrated nanomolar potency in vitro. The evolution continued with the development of radiolabeled benzothiazoles like Pittsburgh Compound-B, an amyloid-imaging agent for Alzheimer’s disease. By the 2010s, benzothiazole derivatives had diversified into therapeutic areas including neurodegeneration (riluzole for ALS), oncology, and infectious diseases, underpinned by their favorable drug-likeness and synthetic versatility [2] [3] [6].
Table 1: Milestones in Benzothiazole Drug Development
Time Period | Key Advance | Representative Agent | Therapeutic Application |
---|---|---|---|
1980s–1990s | Discovery of antitumor activity | 2-Arylbenzothiazoles | Selective cytotoxicity |
Early 2000s | Development of amyloid-imaging probes | Pittsburgh Compound-B (PiB) | Alzheimer’s diagnostics |
2000s–2010s | Optimization for CNS penetration | Riluzole | Amyotrophic lateral sclerosis |
2010s–Present | Expansion into receptor modulation | Adenosine A2B antagonists | Anti-inflammatory/anticancer |
2-Benzothiazol-6-yl-propionic acid integrates two critical pharmacophoric elements: a benzothiazole ring and a propionic acid side chain. The benzothiazole core provides a planar, electron-deficient heteroaromatic system that facilitates π–π stacking and hydrogen bonding with biological targets. Its C2 position is highly amenable to electrophilic substitution, enabling strategic derivatization. The propionic acid moiety (–CH2–CH2–COOH) attached at C6 enhances solubility and introduces hydrogen-bonding capacity. This carboxylic acid group acts as a bioisostere for phosphate or carboxylate groups in endogenous ligands, allowing mimicry of signaling molecules. Spectroscopic analyses (IR, NMR) confirm the zwitterionic character of the molecule in physiological conditions, with the carboxylate anion stabilizing interactions via salt bridges. Density functional theory calculations reveal a polarized electron density distribution, with the highest occupied molecular orbital localized on the benzothiazole nitrogen and sulfur atoms, promoting targeted protein interactions [3] [8] [9].
Table 2: Key Molecular Properties of 2-Benzothiazol-6-yl-propionic Acid
Property | Value/Description | Method of Analysis |
---|---|---|
Molecular formula | C10H9NO2S | Elemental analysis |
Electron localization | High density at N1, S1, and carboxylate oxygen | DFT (B3LYP/6-31G*) |
Solubility profile | Moderate in water; high in polar organic solvents | Log P calculations |
Hydrogen-bonding capacity | 3 acceptors, 1 donor | Molecular descriptor analysis |
The fusion of a propionic acid chain to benzothiazole creates a hybrid pharmacophore capable of simultaneous engagement with multiple biological targets. This multitarget potential stems from three features:
For instance, adenosine A2B receptor antagonists incorporating benzothiazole-propionic acid hybrids (e.g., N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-ethyl-acetamide derivatives) exhibit nanomolar affinity (Ki < 10 nM) and >100-fold selectivity over A2A and A1 subtypes. Similarly, in oncology, pyrazolo-benzothiazole hybrids conjugated to propionic acid demonstrate dual inhibition of VEGFR-2 and tubulin polymerization, disrupting angiogenesis and mitosis concurrently. Molecular docking confirms that these hybrids occupy overlapping pharmacophoric regions of structurally disparate targets, validating their multitarget design [5] [6] [9].
Table 3: Multitarget Pharmacological Activities of Benzothiazole-Propionic Acid Hybrids
Hybrid Structure | Primary Targets | Potency | Therapeutic Implication |
---|---|---|---|
Pyrazolo-benzothiazole-propionate | VEGFR-2, tubulin | IC50 = 0.25–0.5 μM | Antiangiogenic/antimitotic agent |
Benzothiazole-acetamide | Adenosine A2B receptor | Ki = 1.27 nM | Anti-inflammatory/anticancer |
Quinolone-benzothiazole | DNA gyrase, topoisomerase IV | MIC = 0.125 μg/mL (bacterial) | Broad-spectrum antimicrobial |
The structural plasticity of 2-benzothiazol-6-yl-propionic acid enables its integration into larger pharmacophores without compromising metabolic stability. This is evidenced by its role in bone-targeting agents, where the carboxylate group chelates calcium in hydroxyapatite, localizing benzothiazole-based osteogenic compounds to resorption sites. Such innovations highlight its transformative potential in rational polypharmacology [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0